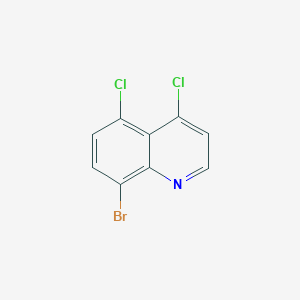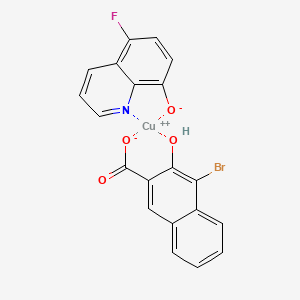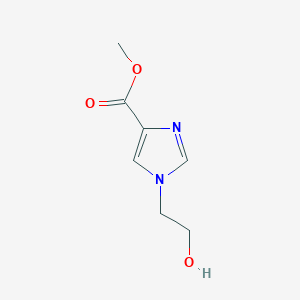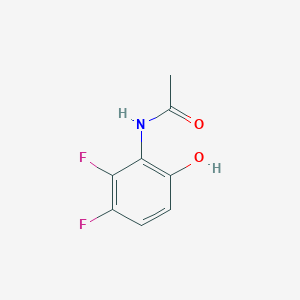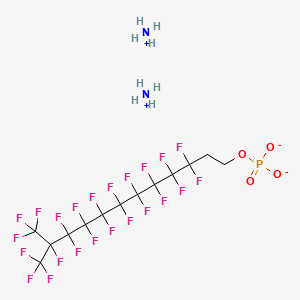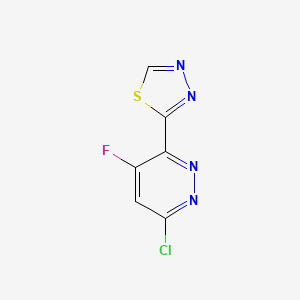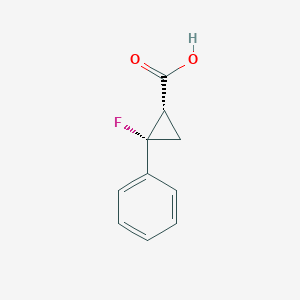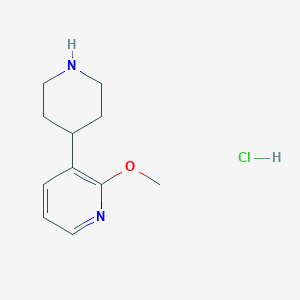
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C11H17ClN2O It is a derivative of pyridine, featuring a methoxy group at the second position and a piperidinyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and 4-piperidone.
Formation of Intermediate: The 4-piperidone is reacted with a suitable reducing agent, such as sodium borohydride, to form 4-piperidinol.
Coupling Reaction: The 4-piperidinol is then coupled with 2-methoxypyridine using a coupling agent like phosphorus oxychloride (POCl3) under reflux conditions.
Hydrochloride Formation: The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: N-oxides of 2-Methoxy-3-(piperidin-4-yl)pyridine
Reduction: Reduced forms of the compound, such as 2-methoxy-3-(piperidin-4-yl)pyridine
Substitution: Derivatives with substituted groups replacing the methoxy group
科学的研究の応用
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
作用機序
The mechanism of action of 2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidinyl group can enhance binding affinity to certain biological targets, while the methoxy group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-3-(piperidin-4-yl)pyridine
- 3-(Piperidin-4-yl)pyridine
- 2-Methoxy-3-(piperidin-4-yl)quinoline
Uniqueness
2-Methoxy-3-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and piperidinyl groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C11H17ClN2O |
|---|---|
分子量 |
228.72 g/mol |
IUPAC名 |
2-methoxy-3-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-10(3-2-6-13-11)9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H |
InChIキー |
WAHXPJJSGXWDMY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC=N1)C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


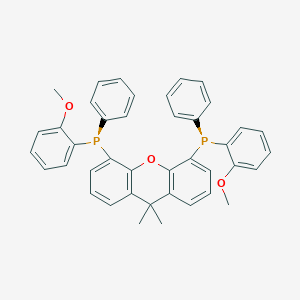


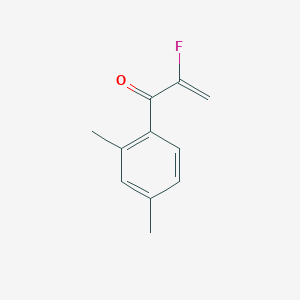
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
